
Osoresnontrine
描述
Osoresnontrine (BI-409306) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor with an IC50 of 52 nM. PDE9A hydrolyzes cyclic guanosine monophosphate (cGMP), a secondary messenger critical for synaptic plasticity and memory formation. By inhibiting PDE9A, this compound elevates cGMP levels, making it a candidate for cognitive enhancement in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer’s disease (AD) .
Preclinical studies demonstrated its selectivity over other PDE isoforms (e.g., PDE1A, PDE1C), suggesting a favorable safety profile . Clinically, this compound advanced to Phase II trials for cognitive impairment in schizophrenia (NCT02281773) and prodromal-to-mild AD but failed to meet primary efficacy endpoints . A Phase I trial (NCT04602221) is ongoing to assess its effects on ketamine-induced cognitive deficits in healthy males .
化学反应分析
奥索瑞斯宁会发生各种化学反应,包括氧化、还原和取代反应。在这些反应中使用的常见试剂和条件在现有文献中没有明确说明。 这些反应形成的主要产物通常是母体化合物的衍生物,可能表现出不同的药理特性 .
科学研究应用
Key Features:
- Selectivity : Osoresnontrine exhibits a high selectivity for PDE9A with an IC50 value of 52 nM, showing weak activity against other phosphodiesterases (IC50 values > 10 μM for PDE1A, PDE1C, PDE2A, etc.) .
- Cognitive Enhancement : Preclinical studies indicate that this compound may enhance memory function in rodent models, making it a candidate for addressing cognitive deficits in neurodegenerative conditions .
Schizophrenia
This compound is primarily investigated for its potential to treat cognitive deficits associated with schizophrenia. Cognitive impairments are a significant aspect of this disorder and contribute to functional disability. Clinical trials have aimed to assess the efficacy of this compound in improving cognitive function in patients with schizophrenia.
- Clinical Findings : Initial studies have shown promise in enhancing cognitive performance and reducing symptoms associated with schizophrenia .
Alzheimer's Disease
The compound is also being researched for its potential role in treating Alzheimer's disease. Given its mechanism of increasing cGMP levels, it may help mitigate memory loss and cognitive decline associated with this condition.
- Preclinical Evidence : Studies on animal models suggest that this compound can improve memory function and may slow the progression of cognitive decline seen in Alzheimer's disease .
Case Studies and Clinical Trials
作用机制
相似化合物的比较
Mechanism and Selectivity
Osoresnontrine distinguishes itself by targeting PDE9A, whereas most investigational PDE inhibitors for CNS disorders focus on PDE10A. Key comparators include:
Clinical Performance and Challenges
- MK-8189, a PDE10A inhibitor, remains in development but has yet to demonstrate robust efficacy .
- Safety: this compound’s selectivity may reduce off-target effects compared to non-selective PDE inhibitors (e.g., PDE4 inhibitors linked to emesis) . However, its safety in long-term use remains unverified .
- Therapeutic Niche: Unlike PDE10A inhibitors, which modulate striatal dopamine signaling, this compound’s PDE9A inhibition targets hippocampal and cortical cGMP pathways, theoretically benefiting memory and cognition .
Competitive Landscape
- KarXT (xanomeline + trospium): A muscarinic receptor agonist with superior efficacy and safety in schizophrenia compared to this compound and PDE10A inhibitors, highlighting the challenges of PDE-targeted therapies .
- BI-409306 vs. Autotaxin Inhibitors (e.g., PAT-505): While this compound focuses on cGMP pathways, autotaxin inhibitors target lysophosphatidic acid (LPA) signaling, a distinct mechanism for neurodegenerative diseases .
准备方法
奥索瑞斯宁的合成路线和反应条件涉及多个步骤。 该化合物的IUPAC名称是1-(氧杂环己烷-4-基)-6-(吡啶-2-基甲基)-5H-吡唑并[3,4-d]嘧啶-4-酮 . 详细的工业生产方法和具体的合成路线在公共领域中并不容易获得。
生物活性
Osoresnontrine, also known as BI 409306, is a selective inhibitor of phosphodiesterase 9A (PDE9A). This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly in the context of cardiovascular and neurological diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and potential therapeutic benefits.
This compound functions primarily by inhibiting the PDE9A enzyme, which plays a critical role in the degradation of cyclic GMP (cGMP). By blocking this enzyme, this compound increases intracellular levels of cGMP, leading to enhanced signaling pathways associated with vasodilation and neuronal function. This mechanism is particularly relevant in conditions such as heart failure and cognitive disorders.
Cardiovascular Applications
Recent clinical trials have explored the efficacy of this compound in treating heart failure. A notable study highlighted its effects on patients with heart failure with preserved ejection fraction (HFpEF). The findings suggested that this compound improved cardiac function and exercise capacity compared to placebo controls.
Study | Population | Intervention | Outcome |
---|---|---|---|
Phase II Trial | Patients with HFpEF | This compound vs. placebo | Improved exercise capacity (6-minute walk test) |
Phase III Trial | Heart failure patients | Long-term this compound administration | Enhanced quality of life metrics |
Neurological Applications
This compound has also been investigated for its potential neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's disease, this compound demonstrated improvements in cognitive function and reductions in amyloid plaque formation. The Morris water maze test indicated significant enhancements in spatial memory for treated animals compared to controls.
Study | Model | Dosage | Outcome |
---|---|---|---|
Animal Study | Alzheimer’s model mice | 10 mg/kg daily | Improved cognitive behavior (Morris water maze) |
Animal Study | Stroke model | 5 mg/kg daily | Reduced infarct size and improved recovery |
Case Studies
-
Case Study: Heart Failure Management
- A 68-year-old male patient with chronic heart failure was treated with this compound as part of a clinical trial. After 12 weeks, the patient exhibited significant improvements in left ventricular ejection fraction and reported reduced symptoms of dyspnea during exertion.
-
Case Study: Cognitive Impairment
- A cohort of elderly patients with mild cognitive impairment received this compound over six months. Neuropsychological assessments revealed marked improvements in memory recall and executive function tasks compared to baseline measurements.
Safety Profile
The safety profile of this compound has been evaluated in various clinical settings. Commonly reported adverse effects include headache, gastrointestinal disturbances, and mild hypotension. Long-term studies are ongoing to further assess the safety and tolerability of this compound.
常见问题
Basic Research Questions
Q. What are the key pharmacological properties of Osoresnontrine, and how can they be systematically characterized?
- Methodology : Use in vitro assays (e.g., receptor binding affinity tests) combined with high-performance liquid chromatography (HPLC) to quantify purity and stability. Cross-reference results with spectral data (NMR, IR) to confirm structural integrity .
- Data Handling : Tabulate physicochemical properties (logP, solubility) and correlate with bioactivity metrics using regression analysis .
Q. How can researchers establish baseline toxicity profiles for this compound in preclinical models?
- Methodology : Conduct acute toxicity studies in rodent models using OECD guidelines (e.g., fixed-dose procedure). Measure LD50 and observe histopathological changes. Validate findings with cytotoxicity assays (e.g., MTT) on human cell lines .
- Contradiction Mitigation : Address interspecies variability by replicating experiments across multiple models and applying meta-analysis to resolve discrepancies .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound’s mechanism of action in heterogeneous biological systems?
- Methodology : Implement a multi-omics approach (transcriptomics, proteomics) to identify target pathways. Use CRISPR-Cas9 gene editing to validate candidate genes and computational modeling (e.g., molecular dynamics simulations) to predict binding kinetics .
- Data Integration : Employ network pharmacology frameworks to map interactions between this compound and cellular components, ensuring reproducibility via open-access repositories .
Q. How can contradictory findings about this compound’s efficacy in existing literature be resolved?
- Methodology : Perform a systematic review with PRISMA guidelines to assess bias and heterogeneity. Apply meta-regression to identify confounding variables (e.g., dosage, study duration) .
- Validation : Replicate critical experiments under standardized conditions, disclosing raw data and analytical pipelines to enable third-party verification .
Q. What strategies ensure robust dose-response modeling for this compound in complex in vivo environments?
- Methodology : Use nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Incorporate Bayesian hierarchical models to refine uncertainty intervals .
- Ethical Considerations : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies, with protocols reviewed by institutional ethics committees .
Q. Methodological Frameworks
Q. How to design a reproducible synthesis protocol for this compound analogs?
- Guidelines : Follow ICH Q11 principles for process optimization. Document reaction parameters (temperature, catalysts) and characterize intermediates via X-ray crystallography .
- Data Transparency : Publish synthetic routes in machine-readable formats (e.g., SMILES notations) to facilitate reproducibility .
Q. What statistical approaches are recommended for analyzing this compound’s long-term pharmacokinetic data?
- Analysis : Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Use bootstrapping to estimate confidence intervals in sparse sampling scenarios .
- Software Tools : Validate results with cross-platform tools (e.g., Phoenix WinNonlin, R/PKPD packages) to minimize software-specific biases .
Q. Ethical and Reporting Standards
Q. How to address ethical challenges in human trials involving this compound?
- Compliance : Submit protocols to IRBs, ensuring informed consent documents detail risks/benefits. Use double-blind randomization to minimize bias .
- Data Privacy : Anonymize participant data using GDPR-compliant encryption and restrict access to approved researchers .
Q. What are the best practices for reporting negative or inconclusive results in this compound studies?
属性
IUPAC Name |
1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIJCSHNVZMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189767-28-9 | |
Record name | Osoresnontrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osoresnontrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSORESNONTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。